molecular formula C13H12FN3O3S B1327075 4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid CAS No. 1142202-89-8

4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid

Cat. No.: B1327075
CAS No.: 1142202-89-8
M. Wt: 309.32 g/mol
InChI Key: KJDVLIBDLUMZFR-UHFFFAOYSA-N
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Description

4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid, also known as 3-FACB, is a synthetic organic compound that has been studied for its potential applications in scientific research and drug development. This compound is a member of the thiadiazole family of compounds, and it is composed of a five-membered ring and two carboxylic acid groups. 3-FACB has been studied for its potential to act as an inhibitor of various enzymes, such as tyrosine kinases, and its ability to modulate the activity of certain receptors. In addition, 3-FACB has been studied for its ability to interact with various proteins, including those involved in the regulation of cell growth and differentiation.

Scientific Research Applications

Spectroscopic and Theoretical Investigations

  • Dual Fluorescence Effects : Studies on related 1,3,4-thiadiazole compounds demonstrated interesting dual fluorescence effects, which are linked to molecular aggregation and charge transfer processes. These findings suggest potential applications in fluorescence probing and molecular medicine (Budziak et al., 2019).

Structural and Chemical Properties

  • Antimicrobial Activity : A study on a structurally similar compound found that it exhibited antimicrobial properties against Listeria monocytogenes and Escherichia coli (Kariuki et al., 2022).
  • Crystal Structure Analysis : Research on a related fluorophenyl thiadiazole compound revealed insights into its crystal structure, involving hydrogen bonds, which are crucial for understanding the molecular interactions (Yin et al., 2008).

Biological and Pharmacological Potential

  • Antibacterial and Antitumor Activities : A study on fluorine-containing thiadiazolotriazinones, closely related to the compound , showed promising antibacterial and potential antitumor activities (Holla et al., 2003).
  • Noncovalent Interaction Studies : Analysis of adamantane-thiadiazole hybrids, structurally similar to the compound, provided insights into noncovalent interactions, which are significant in drug design and molecular biology (El-Emam et al., 2020).

Photophysical and Molecular Studies

  • Solvatomorphism : Research into biologically active 1,3,4-thiadiazole derivatives, akin to the compound of interest, highlighted solvatomorphic properties, indicating its potential application in diverse fields like material science (Kamiński et al., 2010).
  • Spectroscopic and Biological Activity : Studies showed that the structural composition of thiadiazole derivatives influences fluorescence and has implications for biological activity, which could be relevant for pharmaceutical applications (Budziak et al., 2019).

Properties

IUPAC Name

4-[5-[(3-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3S/c14-8-3-1-4-9(7-8)15-12(20)13-17-16-10(21-13)5-2-6-11(18)19/h1,3-4,7H,2,5-6H2,(H,15,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDVLIBDLUMZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=NN=C(S2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151713
Record name 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(3-fluorophenyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142202-89-8
Record name 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(3-fluorophenyl)amino]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(3-fluorophenyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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